Ethylestrenol

Descripción general

Descripción

Se describió por primera vez en 1959 y se introdujo para uso médico en 1961 . El etilestrenol se ha utilizado para diversos fines médicos, como promover el aumento de peso, tratar la anemia y controlar la osteoporosis . su uso en humanos se ha interrumpido en muchos países debido a posibles efectos secundarios . Todavía está disponible para uso veterinario en algunas regiones .

Métodos De Preparación

El etilestrenol se sintetiza a partir de nandrolona, un esteroide anabólico natural. La ruta sintética implica la etilation de la nandrolona en la posición 17α . Las condiciones de reacción suelen incluir el uso de agentes de etilation y catalizadores para facilitar la adición del grupo etilo a la molécula de nandrolona . Los métodos de producción industrial pueden implicar reactores químicos a gran escala y procesos de purificación para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

El etilestrenol se somete a varias reacciones químicas, que incluyen:

Oxidación: El etilestrenol puede oxidarse para formar cetonas correspondientes u otros derivados oxidados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Veterinary Applications

Ethylestrenol is predominantly utilized in veterinary medicine, especially for horses. Its applications include:

- Enhancement of Performance : this compound is administered to horses to improve exercise tolerance and promote weight gain. Studies have shown that it can facilitate a positive nitrogen balance, which is crucial for muscle development and recovery from strenuous exercise .

- Treatment of Catabolic States : The compound is effective in counteracting the catabolic effects of corticosteroids and aiding recovery from conditions that lead to negative nitrogen balance, such as chronic infections or extensive surgeries .

- Improvement of Blood Flow : this compound has demonstrated positive effects on blood rheology by reducing platelet stickiness and improving erythrocyte flexibility, which enhances microcirculation and reduces blood pressure in small vessels .

Case Study: Performance Improvement in Horses

A study involving thoroughbred horses showed that administration of this compound resulted in significant improvements in exercise performance metrics. Horses subjected to a controlled exercise regimen exhibited enhanced endurance and reduced heart rates post-exercise when treated with this compound .

Human Medical Applications

While less common than its veterinary use, this compound has potential applications in human medicine:

- Muscle Wasting Disorders : this compound is indicated for the treatment of conditions that result in muscle wasting, such as chronic infections or severe trauma. Its anabolic properties help patients regain strength and muscle mass .

- Anemia Treatment : The compound can stimulate erythropoiesis, making it useful for treating certain types of anemia, including aplastic anemia and anemia associated with chronic kidney disease .

- Bone Health : this compound may serve as an adjunct therapy for osteoporosis by promoting bone density and strength through its anabolic effects on muscle and connective tissues .

Case Study: Anemia Management

In a clinical setting, patients suffering from treatment-refractory anemia showed improved hemoglobin levels and overall health status after being treated with this compound as part of their management plan. The steroid's ability to enhance erythropoiesis played a critical role in these outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its clinical applications:

- Absorption and Half-Life : this compound is rapidly absorbed following oral administration (within 1-3 hours), with a half-life ranging from 16 to 22 hours. This allows for flexible dosing regimens in both veterinary and human medicine .

- Excretion : Uniquely, this compound is excreted without glucuronide conjugation, leading to predictable renal excretion patterns that facilitate monitoring during treatment .

Safety Profile and Side Effects

While this compound has beneficial applications, it is not without risks:

- Potential Side Effects : Users may experience symptoms associated with masculinization such as acne, increased body hair growth, voice changes, and potential liver toxicity due to its 17α-alkylated structure .

- Monitoring Recommendations : Regular liver function tests are advised during prolonged use to mitigate risks associated with hepatotoxicity .

Mecanismo De Acción

El etilestrenol ejerce sus efectos al unirse a los receptores de andrógenos en los tejidos diana . Esta unión activa el receptor de andrógenos, lo que lleva a cambios en la expresión genética que promueven efectos anabólicos, como el aumento de la masa muscular y la densidad ósea . El etilestrenol también tiene efectos progestágenos, que pueden influir en las funciones reproductivas . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos y varios efectores descendentes que regulan el crecimiento y la diferenciación celular .

Comparación Con Compuestos Similares

El etilestrenol es similar a otros esteroides anabólicos como la nandrolona, la testosterona y la metandrostenolona . tiene propiedades únicas que lo distinguen de estos compuestos:

Testosterona: Si bien la testosterona es un andrógeno natural, el etilestrenol es un compuesto sintético con propiedades modificadas.

Metandrostenolona: Tanto el etilestrenol como la metandrostenolona son esteroides anabólicos, pero difieren en sus estructuras químicas y efectos específicos sobre el cuerpo.

La combinación única de efectos anabólicos y progestágenos del etilestrenol lo hace distinto de otros esteroides anabólicos .

Actividad Biológica

Ethylestrenol, a synthetic anabolic steroid, is derived from testosterone and has been used in various veterinary and clinical applications. Its biological activity encompasses a range of effects on metabolism, growth promotion, and physiological responses in different species. This article explores the biological activity of this compound, including its mechanisms of action, effects on various animal models, and relevant case studies.

This compound exerts its anabolic effects primarily through its interaction with androgen receptors. Upon binding to these receptors, the this compound-receptor complex translocates to the nucleus, where it influences gene expression related to muscle growth and protein synthesis. This action is crucial for its anabolic properties, which are characterized by:

- Increased Protein Synthesis : this compound enhances the synthesis of proteins in muscle tissues, leading to increased muscle mass.

- Enhanced Nitrogen Retention : It promotes positive nitrogen balance, which is essential for muscle growth.

- Improved Erythropoiesis : this compound has been shown to increase red blood cell production, enhancing oxygen delivery to tissues.

1. Equine Studies

This compound has been extensively studied in horses due to its significant anabolic properties. A study demonstrated that this compound reduces platelet stickiness and enhances erythrocyte flexibility, which improves blood flow and reduces thrombosis risk. The compound was administered at a dosage of 15 mg/day over six days, resulting in improved exercise tolerance and performance metrics in thoroughbred horses .

| Parameter | Pre-Drug (Mean HR) | Post-Drug (Mean HR) | % Improvement |

|---|---|---|---|

| Horse 1 | 98 | 104 | +6.12% |

| Horse 2 | 92 | 82 | -10.87% |

| Horse 3 | 128 | 94 | +26.56% |

| Horse 4 | 82 | 74 | +9.76% |

| Mean Improvement | +12.52% |

The half-life of this compound in horses is reported to be between 16-22 hours, with rapid renal excretion observed post-administration .

2. Avian Studies

In poultry, this compound has been investigated for its effects on egg production and quality traits. A controlled study evaluated the impact of graded levels of this compound on second-year laying hens. Results indicated that this compound significantly improved egg-laying performance compared to control groups .

Study on Growth Performance in Trout

A pivotal study investigated the effects of dietary this compound on rainbow trout (Salmo gairdneri). The findings highlighted that the inclusion of this compound in diets significantly enhanced growth rates and feed conversion efficiency:

- Growth Rate : Fish receiving this compound exhibited higher specific growth rates (SGR) compared to controls.

- Feed Conversion Efficiency : The steroid improved food conversion ratios, indicating better nutrient utilization.

After a period of steroid withdrawal, significant differences in weight and length persisted between treated and control groups, suggesting lasting effects on growth performance .

Propiedades

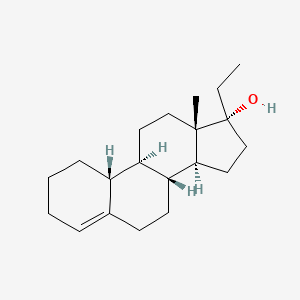

IUPAC Name |

17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXRBFRFYPMWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859559 | |

| Record name | 19-Norpregn-4-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Details | Thomson.Micromedex. Drug Information for the Health Care Professional. 25th ed. Volume 1. Plus Updates. Content Reviewed by the United States Pharmacopeial Convention, Inc. Greenwood Village, CO. 2005., p. 141 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO CREAMY WHITE | |

CAS No. |

965-90-2 | |

| Record name | ethylestrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-78 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.